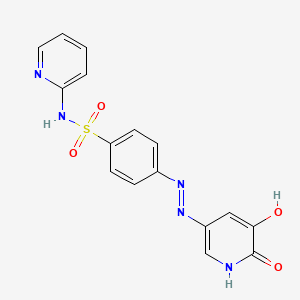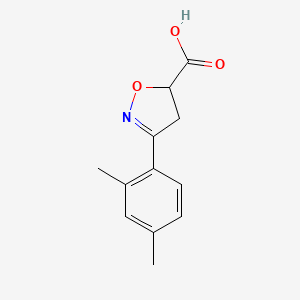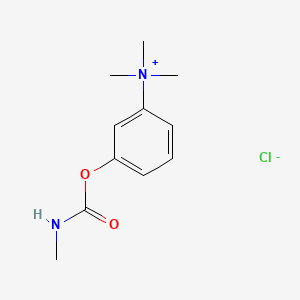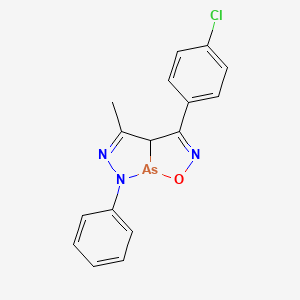
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- is a complex organic compound with a molecular formula of C14H11N5O4S2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminopyridine under alkaline conditions to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted sulfonamides or azo compounds.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The azo group may also participate in redox reactions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-thiazolyl-
- Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-quinolinyl-
Uniqueness
Compared to similar compounds, Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- exhibits unique properties due to the presence of the pyridinyl group, which can enhance its binding affinity to biological targets and improve its solubility in various solvents.
This detailed article provides a comprehensive overview of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
309963-14-2 |
|---|---|
Formule moléculaire |
C16H13N5O4S |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
4-[(5-hydroxy-6-oxo-1H-pyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13N5O4S/c22-14-9-12(10-18-16(14)23)20-19-11-4-6-13(7-5-11)26(24,25)21-15-3-1-2-8-17-15/h1-10,22H,(H,17,21)(H,18,23) |
Clé InChI |
FDLLLPKSSLZELX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CNC(=O)C(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)

![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)



![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)

![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
